molecular formula C15H14BrNO B5586255 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5586255
M. Wt: 304.18 g/mol
InChI Key: AGCMFOZEJKIMKE-UHFFFAOYSA-N
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Description

6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical properties, and resistance to moisture, making them valuable in various industrial applications. The presence of a bromine atom and a methylphenyl group in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylamine with 2-bromo-phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to promote cyclization, forming the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to modify the benzoxazine ring or to remove specific substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

Scientific Research Applications

6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,3-benzoxazine: Lacks the bromine and methylphenyl substituents, resulting in different reactivity and properties.

    6-chloro-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine:

Uniqueness

6-bromo-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both the bromine atom and the methylphenyl group. These substituents enhance its reactivity and make it suitable for a wide range of chemical transformations and applications. The bromine atom, in particular, allows for further functionalization through substitution reactions, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromo-3-(3-methylphenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-3-2-4-14(7-11)17-9-12-8-13(16)5-6-15(12)18-10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCMFOZEJKIMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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